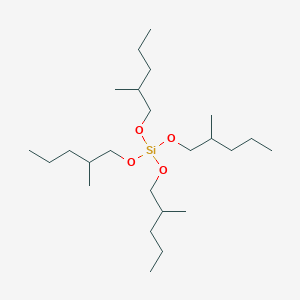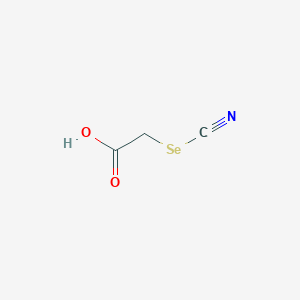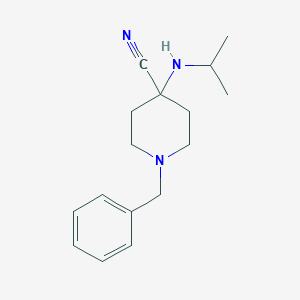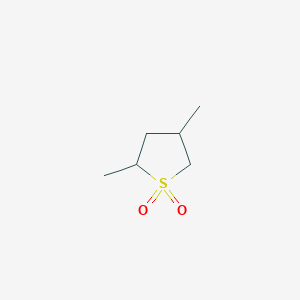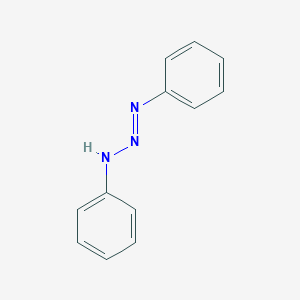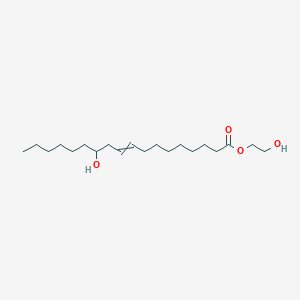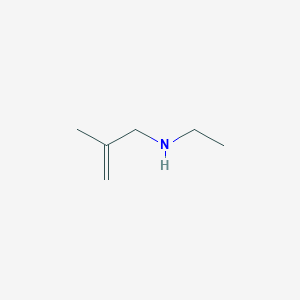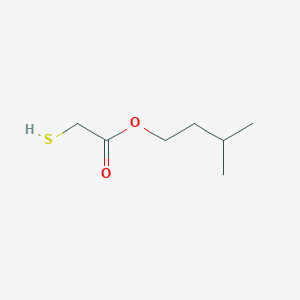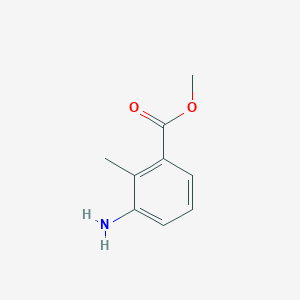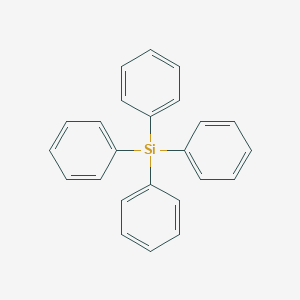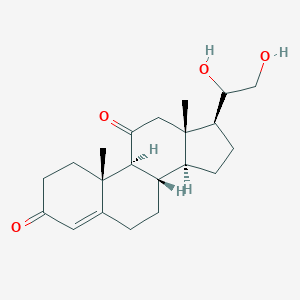
4-Pregnene-20,21-diol-3,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pregnene-20,21-diol-3,11-dione, also known as Pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, gonads, and liver. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.
作用機序
4-Pregnene-20,21-diol-3,11-dione acts as a neurosteroid, modulating the activity of neurotransmitters in the brain. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and stress. 4-Pregnene-20,21-diol-3,11-dione also acts as a positive allosteric modulator of NMDA receptors, which are involved in learning and memory. Additionally, pregnenolone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
生化学的および生理学的効果
4-Pregnene-20,21-diol-3,11-dione has a variety of biochemical and physiological effects. It has been shown to increase the synthesis of other steroid hormones, including progesterone, testosterone, and estrogen. 4-Pregnene-20,21-diol-3,11-dione has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been shown to have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease.
実験室実験の利点と制限
4-Pregnene-20,21-diol-3,11-dione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a relatively low toxicity and is well-tolerated in animal studies. However, there are also limitations to using pregnenolone in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of pregnenolone can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on pregnenolone. One area of interest is the potential therapeutic applications of pregnenolone in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of pregnenolone and its effects on neurotransmitter activity. Another area of interest is the potential role of pregnenolone in treating depression and anxiety. Further studies are needed to determine the optimal dose and route of administration for pregnenolone in these conditions. Finally, research is needed to better understand the long-term effects of pregnenolone on the body and its potential for toxicity.
合成法
4-Pregnene-20,21-diol-3,11-dione can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). The synthesis of pregnenolone can also occur through alternative pathways, including the conversion of 17-hydroxypregnenolone to pregnenolone by the enzyme 17β-hydroxysteroid dehydrogenase.
科学的研究の応用
4-Pregnene-20,21-diol-3,11-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that pregnenolone may have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been studied for its potential role in treating depression and anxiety.
特性
CAS番号 |
116-56-3 |
|---|---|
製品名 |
4-Pregnene-20,21-diol-3,11-dione |
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
InChIキー |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
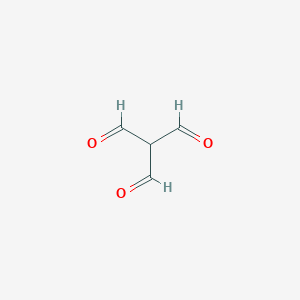
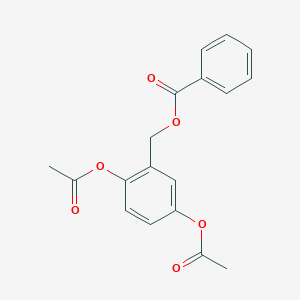
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
